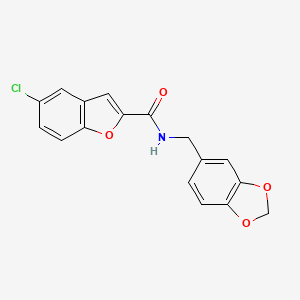
(7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2,6-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature. The reaction proceeds smoothly to yield the desired ester product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
(7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: A hybrid compound with antioxidant and anticancer properties.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with similar synthetic routes and biological activities.
Uniqueness
(7-Hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate is unique due to the presence of the 2,6-dichlorobenzoate moiety, which can enhance its biological activity and specificity compared to other coumarin derivatives.
Properties
IUPAC Name |
(7-hydroxy-2-oxochromen-4-yl)methyl 2,6-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O5/c18-12-2-1-3-13(19)16(12)17(22)23-8-9-6-15(21)24-14-7-10(20)4-5-11(9)14/h1-7,20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQIMQOEUUSWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OCC2=CC(=O)OC3=C2C=CC(=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)


![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)

![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)

![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[(4-methylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propylacetamide](/img/structure/B7637475.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)

![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
